molecular formula C10H19N B13274772 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine

2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine

Cat. No.: B13274772
M. Wt: 153.26 g/mol
InChI Key: FCKJXJJCCXIWNR-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine is an organic compound characterized by a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.2]octane core is synthesized through a Diels-Alder reaction between cyclohexadiene and ethylene.

    Functionalization: The resulting bicyclic compound is then functionalized to introduce the ethan-1-amine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Bicyclo[2.2.2]octan-1-one or bicyclo[2.2.2]octane-1-carboxylic acid.

    Reduction: Bicyclo[2.2.2]octan-1-ylmethanol.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The amine group can form hydrogen bonds or ionic interactions, further stabilizing its binding to targets.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octan-2-ylmethanamine
  • Bicyclo[2.2.2]octan-1-ylmethanol
  • Bicyclo[2.2.2]octan-1-one

Comparison: 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine is unique due to its specific functional group and position on the bicyclic framework. This uniqueness imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethan-1-amine group allows for different types of chemical modifications and interactions compared to bicyclo[2.2.2]octan-1-ylmethanol or bicyclo[2.2.2]octan-1-one.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)ethanamine

InChI

InChI=1S/C10H19N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-8,11H2

InChI Key

FCKJXJJCCXIWNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CCN

Origin of Product

United States

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